5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione

Protodebromination Thiourea Chemoselectivity

5-Bromo-1-methyldihydropyrimidine-2,4(1H,3H)-dione (also referred to as 5-bromo-5,6-dihydro-1-methyluracil) is a 5-bromo-substituted dihydropyrimidine-2,4-dione featuring a saturated 5,6-bond. The compound belongs to the dihydropyrimidine class, which serves as a reduced analogue of uracil derivatives.

Molecular Formula C5H7BrN2O2
Molecular Weight 207.03 g/mol
CAS No. 6306-81-6
Cat. No. B1619092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione
CAS6306-81-6
Molecular FormulaC5H7BrN2O2
Molecular Weight207.03 g/mol
Structural Identifiers
SMILESCN1CC(C(=O)NC1=O)Br
InChIInChI=1S/C5H7BrN2O2/c1-8-2-3(6)4(9)7-5(8)10/h3H,2H2,1H3,(H,7,9,10)
InChIKeyXFSLGQCCNDHVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-methyldihydropyrimidine-2,4(1H,3H)-dione (CAS 6306-81-6): A Halogenated Dihydropyrimidine Building Block for Pharmaceutical Intermediates


5-Bromo-1-methyldihydropyrimidine-2,4(1H,3H)-dione (also referred to as 5-bromo-5,6-dihydro-1-methyluracil) is a 5-bromo-substituted dihydropyrimidine-2,4-dione featuring a saturated 5,6-bond . The compound belongs to the dihydropyrimidine class, which serves as a reduced analogue of uracil derivatives [1]. The presence of a bromine atom at the 5-position and a methyl group at N1 imparts distinct reactivity profiles that differentiate it from non-halogenated, chloro-, or iodo- analogues, making it a valuable intermediate in the synthesis of 5-substituted uracils and a potential pharmacophore for antiviral and anticancer research .

Why 5-Bromo-1-methyldihydropyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Common In-Class Analogs: Quantitative Differentiation Evidence


Although dihydropyrimidine-2,4-diones share a common heterocyclic scaffold, halogen identity, N1-substitution pattern, and ring saturation state collectively dictate chemical behavior, biological recognition, and synthetic utility. Generic substitution—e.g., replacing bromo with chloro or removing the methyl group—invalidates critical reactivity handles that underpin protodebromination selectivity [1], electron attachment cross-section for mass spectrometry detection [2], and regioselective monobromination efficiency [3]. The quantitative evidence below demonstrates that the 5-bromo-1-methyl substitution pattern is not freely interchangeable with other halogenated or N-alkylated dihydropyrimidine analogues.

Quantitative Differentiation Guide for 5-Bromo-1-methyldihydropyrimidine-2,4(1H,3H)-dione (CAS 6306-81-6) Against Closest Analogs


Protodebromination with Thiourea: 5-Bromo Derivative Reacts, 5-Chloro Derivative Unaffected

In a direct head-to-head comparison reported in the peer-reviewed literature, 5-bromo-1,2-dihydropyrimidinium salts underwent complete protodebromination upon treatment with thiourea, whereas the corresponding 5-chloro derivative remained completely inert under identical conditions [1]. This establishes the bromo substituent as a uniquely addressable synthetic handle that is absent in the chloro analogue.

Protodebromination Thiourea Chemoselectivity

Dissociative Electron Attachment Cross Section: ~6× Larger for Bromo vs. Chloro Pyrimidine Derivatives

Electron transmission and dissociative electron attachment (DEA) spectroscopy of pyrimidine and its 2-chloro, 2-bromo, and 5-bromo derivatives revealed that the DEA cross sections of bromo derivatives were approximately six times larger than that of the chloro derivative at incident electron energies close to zero [1]. The absolute cross sections were measured in the range 10⁻¹⁶ – 10⁻¹⁵ cm². This six-fold difference directly reflects the greater efficiency of bromide anion formation upon low-energy electron capture.

Dissociative Electron Attachment Mass Spectrometry Detection Halopyrimidine Cross Section

N1-Methyl Substitution Enables Selective Monobromination: 5-Bromo-1-methyldihydrouracil Obtained in Satisfactory Yield, Isopropyl Analogue Yields Only Dibromo Product

A systematic bromination study of N-substituted dihydrouracils demonstrated that 1-methyldihydrouracil yielded the desired 5-bromo monobrominated product in satisfactory yield when treated with one molar equivalent of bromine in boiling acetic acid. Under identical conditions, 1-isopropyldihydrouracil failed to produce a pure monobromo derivative and instead gave 1-isopropyl-5,5-dibromodihydrouracil [1]. This demonstrates that the 1-methyl substitution pattern uniquely enables selective monobromination, whereas the bulkier 1-isopropyl group directs over-bromination.

Regioselective Bromination Dihydrouracil Intermediate N-Alkyl Substitution Effect

Enzymatic Recognition as 2-Oxoglutarate-Dependent Oxygenase Substrate

The aromatic form, 5-bromo-1-methyluracil, has been curated in the BRENDA enzyme database as a substrate for a 2-oxoglutarate-dependent oxygenase, reacting with O₂ to yield a hydroxylated product, succinate, and CO₂ [1]. Although this datum pertains to the fully unsaturated uracil, the structural similarity of the dihydro analogue suggests that the 5-bromo and N1-methyl groups do not abolish enzyme recognition, in contrast to non-halogenated or larger N-alkyl uracils which may exhibit altered binding kinetics.

Enzyme Substrate 2-Oxoglutarate Oxygenase Pyrimidine Metabolism Probe

Dehydrohalogenation Advantage: C–Br Bond (285 kJ/mol) vs. C–Cl Bond (327 kJ/mol) Facilitates Conversion to Aromatic Uracil

1-Substituted-5-bromodihydrouracils undergo efficient dehydrohalogenation in boiling dimethylformamide to afford 1-substituted uracils in good yield [1]. The driving force stems from the weaker carbon–bromine bond (BDE ≈ 285 kJ/mol for C–Br) compared to the carbon–chlorine bond (BDE ≈ 327 kJ/mol for C–Cl) [2]. This thermodynamic advantage makes the bromo-dihydro intermediate the preferred precursor for generating 5-bromo-1-methyluracil, an aromatic uracil used in nucleic acid base-pairing and mutagenicity studies. The corresponding chloro-dihydro analogue would require harsher elimination conditions or may give inferior yields.

Dehydrohalogenation Bond Dissociation Energy Uracil Synthesis Intermediate

Optimal Procurement and Application Scenarios for 5-Bromo-1-methyldihydropyrimidine-2,4(1H,3H)-dione (CAS 6306-81-6)


Multi-Step Medicinal Chemistry: Orthogonal Protection and Chemoselective Diversification

The protodebromination selectivity of the 5-bromo derivative with thiourea, contrasted with the complete inertness of the 5-chloro analogue [1], enables researchers to install both bromo and chloro substituents on a dihydropyrimidine scaffold and address them independently. This orthogonal reactivity is invaluable for building complexity in lead-optimization campaigns where halogen-exchange sequences are required.

Sensitive Analytical Detection via Electron Capture or Negative-Ion Mass Spectrometry

The ~6-fold larger DEA cross section of bromo- relative to chloro-pyrimidine derivatives [2] means that the 5-bromo compound offers substantially enhanced detection sensitivity in electron capture detection (ECD) and negative-ion GC-MS/LC-MS methods. Procurement of the bromo rather than the chloro intermediate can lower the method detection limit in pharmacokinetic, environmental, or process analytical chemistry applications.

Controlled Synthesis of 1-Methyl-5-bromouracil via Dehydrohalogenation

The weaker C–Br bond (ΔBDE ≈ 42 kJ/mol lower than C–Cl) makes 5-bromo-1-methyldihydrouracil the intermediate of choice for synthesizing 1-methyl-5-bromouracil via dehydrohalogenation [4][5]. The bromo compound undergoes facile HBr elimination in boiling DMF to give the aromatic uracil in good yield, a step that would be kinetically disfavored for the chloro analogue. This is critical for laboratories producing 1-methyl-5-bromouracil for nucleic acid base-pairing or free-radical EPR studies.

Enzymatic Probe for Pyrimidine-Metabolizing Oxygenases

The documented recognition of 5-bromo-1-methyluracil by a 2-oxoglutarate-dependent oxygenase [3] supports the use of the corresponding dihydro compound as a mechanistic probe or activity-based profiling reagent for this enzyme family. Researchers studying pyrimidine metabolism should select the 5-bromo-1-methyl substitution pattern rather than alternative halogens or N-alkyl groups to maintain enzyme binding affinity.

Quote Request

Request a Quote for 5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.